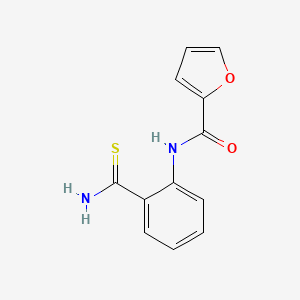

N-(2-carbamothioylphenyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamothioylphenyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-11(17)8-4-1-2-5-9(8)14-12(15)10-6-3-7-16-10/h1-7H,(H2,13,17)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLXKQWKDLDBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=S)N)NC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamothioylphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-aminothiophenol under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamothioylphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-carbamothioylphenyl)furan-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-carbamothioylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with N-(4-Substituted Phenyl)furan-2-carboxamides

Comparison with Heterocyclic-Substituted Furan-2-carboxamides

Thiadiazole and Thiazolidinone Derivatives

- N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide derivatives : These compounds exhibit potent VEGFR-2 inhibition (IC₅₀ = 7.4–7.6 nM), attributed to the thiadiazole ring’s planar geometry and hydrogen-bonding interactions with kinase active sites .

- N-(5-Oxo-2-phenylthiazolidin-3-yl)furan-2-carboxamide: Synthesized via hydrazinolysis and cyclization, these derivatives show antifungal activity, though specific data are unreported .

Imidazole and Pyridine Derivatives

- N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide : Demonstrates antifungal activity, leveraging the nitro group’s electron-withdrawing effects and the imidazole’s basicity for membrane interaction .

Comparison with Nitro-Substituted Derivatives

- N-(2-Nitrophenyl)furan-2-carboxamide : The nitro group induces a planar molecular conformation and strong intermolecular hydrogen bonding (N-H···O), influencing crystal packing and solubility . This compound’s electronic profile contrasts with N-(2-carbamothioylphenyl)furan-2-carboxamide, where the carbamothioyl group may offer redox-active properties.

Antimicrobial Activity

- N-(4-(N-(2-Trifluoromethylphenyl)sulfamoyl)phenyl)-5-nitrofuran-2-carboxamide : Exhibits superior antibacterial activity against drug-resistant strains, likely due to the synergistic effects of the nitro and sulfamoyl groups .

- N-(4-Arylphenyl)furan-2-carboxamides : Show variable antibacterial efficacy against A. baumannii and MRSA, with electron-donating substituents improving membrane penetration .

Anticancer and Enzyme Inhibitory Activity

- (E)-N-(2-(4-Methoxystyryl)phenyl)furan-2-carboxamide : Displays chemopreventive activity in HCT116 colon cancer cells by targeting lipid metabolism in cancer stem cells .

- ML18829 (SARS-CoV 3CLpro inhibitor): A non-covalent furan-2-carboxamide derivative with 85–90% inhibition at 10–50 µM, highlighting the scaffold’s versatility in viral protease targeting .

Biological Activity

N-(2-carbamothioylphenyl)furan-2-carboxamide is a chemical compound with the molecular formula C12H10N2O2S and a molecular weight of 246.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a furan ring and a carbamothioyl group, contributes to its diverse biological properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2-furoic acid with 2-aminothiophenol. The process is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction conditions are optimized for yield and purity, often involving recrystallization or chromatography for purification.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Reduction reactions can yield amines or alcohols when treated with reducing agents such as sodium borohydride.

- Substitution : Nucleophilic substitution can occur, allowing for the replacement of the carbamothioyl group with other nucleophiles.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against drug-resistant bacterial strains. This property makes it a candidate for further development as an antibacterial agent. Studies have shown that it can inhibit the growth of various pathogens, demonstrating its potential in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes that are crucial for tumor growth. The interaction with cellular pathways related to apoptosis highlights its potential as a therapeutic agent in oncology.

The biological activity of this compound is believed to stem from its ability to bind to molecular targets such as enzymes or receptors. This binding modulates their activity, leading to various biological effects including:

- Inhibition of microbial growth : By targeting enzymes involved in bacterial metabolism.

- Induction of apoptosis : By interacting with pathways that regulate cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its activity against a panel of drug-resistant bacteria. The results indicated a minimum inhibitory concentration (MIC) effective against several strains, suggesting its potential use in clinical applications.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| E. coli | 32 | Effective |

| S. aureus | 16 | Highly Effective |

| P. aeruginosa | 64 | Moderate |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could significantly reduce cell viability at concentrations above 50 µM. Flow cytometry analysis revealed an increase in apoptotic cells, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| MCF-7 (breast) | 45 | 30 |

| HeLa (cervical) | 50 | 40 |

| A549 (lung) | 60 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.